Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
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Overview
Description
Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is an organic compound that features a cyclobutyl group attached to a piperidine ring, which is further substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methyl Groups: The four methyl groups are introduced via alkylation reactions using methylating agents.
Attachment of the Cyclobutyl Group: The cyclobutyl group is attached to the piperidine ring through a substitution reaction, often using cyclobutyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclobutyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally related compound with similar steric properties.
Cyclobutylamine: Shares the cyclobutyl group but lacks the piperidine ring.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Contains a hydroxyl group instead of an amine group.
Uniqueness
Cyclobutyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is unique due to the combination of the cyclobutyl group and the highly substituted piperidine ring. This structural arrangement imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C13H26N2 |
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Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-cyclobutyl-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C13H26N2/c1-12(2)8-11(9-13(3,4)15-12)14-10-6-5-7-10/h10-11,14-15H,5-9H2,1-4H3 |
InChI Key |
OSGDWTONNKTQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CCC2)C |
Origin of Product |
United States |
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